Tsaokoarylone
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Overview
Description
Preparation Methods
Tsaokoarylone can be synthesized through a bioactivity-guided separation process from the methanol extract of Amomum tsao-ko fruits . The synthetic route involves the reaction of 4-hydroxy-3-methoxy-cinnamaldehyde with 4-(4-hydroxyphenyl)-2-butanone in the presence of sodium hydroxide, followed by refluxing in ethanol and methanol . The reaction mixture is then acidified with cold hydrochloric acid to obtain this compound .
Chemical Reactions Analysis
Tsaokoarylone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: It can undergo substitution reactions at the phenolic hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed from these reactions are quinones, dihydro derivatives, and substituted phenolic compounds .
Scientific Research Applications
Tsaokoarylone has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of diarylheptanoids.
Medicine: Its cytotoxic properties are being explored for therapeutic applications in treating cancers.
Industry: This compound is used in the synthesis of other bioactive diarylheptanoids and related compounds.
Mechanism of Action
The mechanism of action of tsaokoarylone involves its interaction with cellular targets that lead to cytotoxic effects. It is believed to interfere with cell cycle regulation and induce apoptosis in cancer cells . The molecular targets and pathways involved include topoisomerase inhibition and disruption of mitochondrial function .
Comparison with Similar Compounds
Tsaokoarylone is compared with other diarylheptanoids such as curcumin, tsaokoin, and vanillin . While curcumin is well-known for its broad range of biological activities, this compound is unique due to its specific cytotoxicity against certain cancer cell lines . Tsaokoin and vanillin, also isolated from Amomum tsao-ko, exhibit different biological activities, highlighting the uniqueness of this compound .
Similar Compounds
- Curcumin
- Tsaokoin
- Vanillin
Properties
Molecular Formula |
C20H20O4 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(4E,6E)-7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)hepta-4,6-dien-3-one |
InChI |
InChI=1S/C20H20O4/c1-24-20-14-16(9-13-19(20)23)4-2-3-5-17(21)10-6-15-7-11-18(22)12-8-15/h2-5,7-9,11-14,22-23H,6,10H2,1H3/b4-2+,5-3+ |
InChI Key |
VJBQUBGTUNBGDY-ZUVMSYQZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C=C/C(=O)CCC2=CC=C(C=C2)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC=CC(=O)CCC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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